- Preparation of N-substituted derivatives of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Cas no 95582-17-5 ((S)-3-Cbz-amino-2-piperidone)

(S)-3-Cbz-amino-2-piperidone structure
Nombre del producto:(S)-3-Cbz-amino-2-piperidone
Número CAS:95582-17-5
MF:C13H16N2O3
Megavatios:248.277743339539
MDL:MFCD08166408
CID:799613
PubChem ID:11482034
(S)-3-Cbz-amino-2-piperidone Propiedades químicas y físicas
Nombre e identificación
-
- (S)-3-(Cbz-amino)-2-piperidone
- (S)?-?3-?Cbz-?Aminopiperidin-?2-?one
- (S)-3-CBZ-AMINO-2-PIPERIDONE
- benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate
- Carbamic acid,[(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (S)-3-N-Cbz-Aminopiperidin-2-one
- (S)-3-Benzyloxycarbonylamino-2-piperidone
- Benzyl (S)-2-oxopiperidin-3-ylcarbamate
- (S)-Benzyl (2-oxopiperidin-3-yl)carbamate
- (S)-benzyl 2-oxopiperidin-3-ylcarbamate
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester
- (S)-Nenzyl (2-oxopiperidin-3-yl)carbamate
- KVHNKJHAXXEKFU-NSHDSACASA-N
- 6528AJ
- FCH3601537
- AB43572
- (S)-3-benzy
- Carbamic acid, (2-oxo-3-piperidinyl)-, phenylmethyl ester, (S)- (ZCI)
- Carbamic acid, [(3S)-2-oxo-3-piperidinyl]-, phenylmethyl ester (9CI)
- (3S)-3-Benzyloxycarbonylamino-2-piperidinone
- 95582-17-5
- A845337
- W-205548
- MFCD08166408
- AKOS015918106
- VDA58217
- DTXSID40467310
- EN300-6735227
- SCHEMBL4078569
- benzyl N-[(3S)-2-oxo-3-piperidyl]carbamate
- (phenylmethyl) N-[(3S)-2-oxidanylidenepiperidin-3-yl]carbamate
- AS-37240
- (3S)-3-benzyloxycarbonylamino-2-piperidone
- Benzyl(S)-2-oxopiperidin-3-ylcarbamate 95%
- Benzyl [(3S)-2-oxopiperidin-3-yl]carbamate
- N-[(3S)-2-oxo-3-piperidinyl]carbamic acid (phenylmethyl) ester
- (S)-3-Cbz-aminopiperidin-2-one
- (S)-(2-OXO-PIPERIDIN-3-YL)-CARBAMIC ACID BENZYL ESTER
- (S)-3-Cbz-amino-2-piperidone
-
- MDL: MFCD08166408
- Renchi: 1S/C13H16N2O3/c16-12-11(7-4-8-14-12)15-13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,14,16)(H,15,17)/t11-/m0/s1
- Clave inchi: KVHNKJHAXXEKFU-NSHDSACASA-N
- Sonrisas: N([C@H]1CCCNC1=O)C(=O)OCC1C=CC=CC=1
Atributos calculados
- Calidad precisa: 248.11600
- Masa isotópica única: 248.11609238g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 2
- Recuento de receptores de enlace de hidrógeno: 3
- Recuento de átomos pesados: 18
- Cuenta de enlace giratorio: 4
- Complejidad: 301
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 1
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Superficie del Polo topológico: 67.4
- Xlogp3: 1.3
Propiedades experimentales
- Color / forma: White to Yellow Solid
- Denso: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de fusión: 101-102 ºC
- Punto de ebullición: 502.5℃at760mmHg
- Disolución: Slightly soluble (1.1 g/l) (25 º C),
- PSA: 67.43000
- Logp: 1.91110
(S)-3-Cbz-amino-2-piperidone Información de Seguridad
- Palabra de señal:Warning
- Instrucciones de peligro: H302
- Declaración de advertencia: P264;P270;P301+P312;P330
- Condiciones de almacenamiento:Room temperature
(S)-3-Cbz-amino-2-piperidone Datos Aduaneros
- Código HS:2933790090
- Datos Aduaneros:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
(S)-3-Cbz-amino-2-piperidone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
Chemenu | CM180643-5g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 5g |
$654 | 2021-08-05 | |
Chemenu | CM180643-1g |
(S)-Benzyl (2-oxopiperidin-3-yl)carbamate |
95582-17-5 | 95% | 1g |
$292 | 2024-07-18 | |
abcr | AB284225-250 mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250 mg |
€147.40 | 2023-07-20 | |
abcr | AB284225-1 g |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 1 g |
€289.00 | 2023-07-20 | |
Enamine | EN300-6735227-1.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 1.0g |
$76.0 | 2025-03-13 | |
Enamine | EN300-6735227-2.5g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 2.5g |
$166.0 | 2025-03-13 | |
Enamine | EN300-6735227-0.05g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 0.05g |
$19.0 | 2025-03-13 | |
Enamine | EN300-6735227-5.0g |
benzyl N-[(3S)-2-oxopiperidin-3-yl]carbamate |
95582-17-5 | 95.0% | 5.0g |
$308.0 | 2025-03-13 | |
AstaTech | 57626-0.25/G |
(S)-3-N-CBZ-AMINOPIPERIDIN-2-ONE |
95582-17-5 | 97% | 0.25g |
$199 | 2023-09-16 | |
abcr | AB284225-250mg |
(S)-(2-Oxo-piperidin-3-yl)-carbamic acid benzyl ester, 97%; . |
95582-17-5 | 97% | 250mg |
€144.50 | 2025-02-21 |
(S)-3-Cbz-amino-2-piperidone Métodos de producción
Métodos de producción 1
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
Métodos de producción 2
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Métodos de producción 3
Condiciones de reacción
1.1 Reagents: 4-Methylmorpholine , Potassium hydroxide , Triphosgene Solvents: Acetonitrile , Water ; 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
1.2 Reagents: Ammonium chloride Solvents: Water ; 15 s, 20 °C
Referencia
- Rapid and Mild Lactamization Using Highly Electrophilic Triphosgene in a Microflow ReactorChemistry - A European Journal, 2021, 27(27), 7525-7532,
Métodos de producción 4
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Métodos de producción 5
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of azole heterocyclic peptoids containing keto or diketo ring systems as serine protease inhibitors, United States, , ,
Métodos de producción 6
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of N-substituted prolinyl peptide analogs as serine protease inhibitors, United States, , ,
Métodos de producción 7
Condiciones de reacción
1.1 Reagents: Sodium carbonate Solvents: Methanol ; 6 h, reflux; reflux → 0 °C
1.2 1 h, rt
1.2 1 h, rt
Referencia
- Preparation of optically-active octahydropyrrolo[3,2-b]pyridin-2-one derivatives and their intermediates, Japan, , ,
Métodos de producción 8
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Referencia
- Preparation of sulfonamide lactams as Factor Xa inhibitors, United States, , ,
Métodos de producción 9
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- preparation of proline analog peptides as serine protease inhibitors, United States, , ,
Métodos de producción 10
Condiciones de reacción
1.1 Reagents: N-Methyl-2-pyrrolidone , 1-Hydroxybenzotriazole , 1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ; overnight, rt
Referencia
- Preparation of azacycloalkanone serine protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 11
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, < 10 °C; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
1.2 Reagents: Sodium hydroxide Solvents: Water ; 4 h, pH 8 - 9, rt; rt → 0 °C
1.3 30 min, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 8 - 9; 30 min
1.5 Solvents: Diethyl ether ; 30 min
Referencia
- Preparation of arylsulfonamidopiperidones as inhibitors of Factor Xa., World Intellectual Property Organization, , ,
Métodos de producción 12
Condiciones de reacción
1.1 Reagents: Triethylamine , O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate Solvents: Dimethylformamide ; pH 8.5, rt; 16 h, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
1.2 Reagents: Triethylamine ; pH 8.5, rt
Referencia
- Preparation of backbone-cyclized peptide derivatives as serine protease and thrombin inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 13
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of fused cycloheptane azole heterocyclic peptoids as serine protease inhibitors, United States, , ,
Métodos de producción 14
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of heterocyclic compounds as serine protease inhibitors, United States, , ,
Métodos de producción 15
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux
Referencia
- Preparation of oxadiazole peptide analogs as serine protease inhibitors, World Intellectual Property Organization, , ,
Métodos de producción 16
Condiciones de reacción
1.1 Reagents: Cobalt chloride (CoCl2) , Sodium borohydride Solvents: Methanol
Referencia
- Synthesis of L-[5-11C]ornithineJournal of Labelled Compounds and Radiopharmaceuticals, 1989, 27(9), 1079-90,
Métodos de producción 17
Condiciones de reacción
1.1 Reagents: Hexamethyldisilazane Solvents: Acetonitrile ; 48 h, reflux; reflux → rt
1.2 Solvents: Methanol ; cooled
1.2 Solvents: Methanol ; cooled
Referencia
- Preparation of tripeptoid analogs as serine protease inhibitors, United States, , ,
Métodos de producción 18
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 20 min, 0 °C
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
1.2 3 h, 0 °C; 0 °C → rt; 19 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; 0 °C; 15 h, rt
1.4 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 0 °C; 18 h, rt
Referencia
- First synthesis and determination of the absolute configuration of sulphostin, a novel inhibitor of dipeptidyl peptidase IVJournal of Natural Products, 2004, 67(6), 999-1004,
Métodos de producción 19
Condiciones de reacción
1.1 Reagents: Thionyl chloride Solvents: Methanol ; < 0 °C; 3 h, 50 - 55 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
1.2 Reagents: Sodium carbonate Solvents: Water ; 2 h, < 5 °C; 10 h, rt
1.3 Reagents: Sodium bicarbonate Solvents: Tetrahydrofuran ; 1 h, rt
1.4 < 10 °C; 1 h, rt
Referencia
- Development of a Large-Scale Synthesis of Sulphostin, a Dipeptidyl Peptidase IV InhibitorOrganic Process Research & Development, 2005, 9(5), 570-576,
Métodos de producción 20
Condiciones de reacción
Referencia
- Phosphonamide-substituted lactams, Federal Republic of Germany, , ,
(S)-3-Cbz-amino-2-piperidone Raw materials
- N2-Benzyloxycarbonyl-L-ornithine
- (s)-3-Aminopiperidin-2-one
- Butanoic acid, 4-cyano-2-[[(phenylmethoxy)carbonyl]amino]-, (2,4,6-trimethylphenyl)methyl ester, (S)-
- (2S)-2,5-diaminopentanoic acid
- Z-Orn-Oh.hcl
- H-Orn-OMe Dihydrochloride
- (S)-ornithine hydrochloride
(S)-3-Cbz-amino-2-piperidone Preparation Products
(S)-3-Cbz-amino-2-piperidone Literatura relevante
-
1. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Proveedores recomendados
Amadis Chemical Company Limited
(CAS:95582-17-5)(S)-3-Cbz-amino-2-piperidone

Pureza:99%/99%/99%/99%/99%
Cantidad:5.0g/10.0g/25.0g/50.0g/100.0g
Precio ($):216.0/367.0/808.0/1373.0/2335.0